

Investigating Plasma-Wall Interactions with Magnum-PSI: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Magnum**

Cat. No.: **B12768669**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the **Magnum-PSI** linear plasma generator, detailing its capabilities for studying plasma-wall interactions (PWI) relevant to fusion energy research and other fields requiring high-flux plasma exposure. It includes key operational parameters, detailed experimental protocols for conducting PWI studies, and a description of the available diagnostics and data analysis procedures.

Introduction to Magnum-PSI

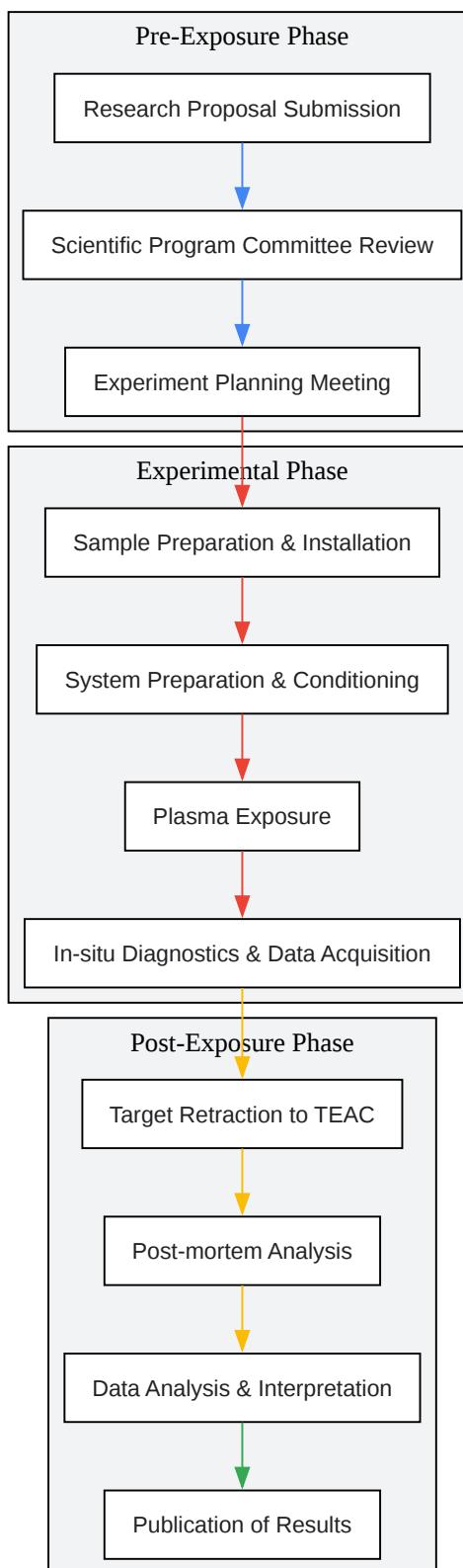
Magnum-PSI, located at the Dutch Institute for Fundamental Energy Research (DIFFER), is a unique laboratory facility designed to investigate the complex interactions between high-temperature plasmas and various materials.^{[1][2]} It is the only experiment worldwide capable of generating plasma conditions that mimic those expected at the divertor region of the ITER fusion reactor.^[2] This allows for crucial research into material erosion, deposition, and fuel retention, which are critical for the development of future fusion power plants.^[3]

The core of **Magnum-PSI** is a cascaded arc plasma source that produces a dense, hot plasma.^{[1][3]} This plasma is then guided and confined by a powerful superconducting magnet, creating a high-flux plasma beam that is directed onto a target material.^{[1][4]} A key feature of **Magnum-PSI** is its steady-state capability, allowing for long-duration exposures to investigate the lifetime of materials under reactor-relevant conditions.^[1]

Key Capabilities and Operational Parameters

Magnum-PSI offers a wide range of operational parameters, making it a versatile tool for various PWI studies.^[5] The key design and performance parameters are summarized in the table below.

Parameter	Value	Unit
Plasma Source		
Plasma Composition	Hydrogen, Deuterium, Helium, Neon, Argon	
Plasma Parameters		
Electron Density (n_e)	$10^{19} - 10^{21}$	m^{-3}
Electron Temperature (T_e)	0.1 - 10	eV
Plasma Fluxes		
Particle Flux	$10^{23} - 10^{25}$	$\text{m}^{-2}\text{s}^{-1}$
Heat Flux (steady-state)	> 10	MW/m^2
Heat Flux (transient)	up to 2	GW/m^2
Magnetic Field		
Magnetic Field Strength	up to 2.5	T
Target & Exposure		
Target Inclination	± 90	degrees
Exposure Time	Steady-state (hours)	
Vacuum System		
Neutral Background Pressure	< 1	Pa


Table 1: Key Operational Parameters of **Magnum-PSI**.^{[1][6]}

Experimental Protocols

Conducting a successful experiment on **Magnum**-PSI involves a series of well-defined steps, from initial proposal to post-exposure analysis. The general workflow is outlined below, followed by a more detailed protocol for a typical tungsten erosion experiment.

General Experimental Workflow

The process of conducting an experiment at the **Magnum**-PSI user facility follows a structured path to ensure scientific excellence and technical feasibility.

[Click to download full resolution via product page](#)

General experimental workflow at **Magnum-PSI**.

Detailed Protocol: Tungsten Erosion Experiment

This protocol provides a step-by-step guide for investigating the erosion of a tungsten target under high-flux deuterium plasma exposure.

I. Pre-Exposure Phase

- **Proposal Submission:** Submit a research proposal detailing the scientific motivation, experimental plan, required plasma conditions, and necessary diagnostics.[7]
- **Sample Preparation:**
 - Procure tungsten samples of the desired purity and dimensions.
 - Characterize the pristine samples using surface analysis techniques such as Scanning Electron Microscopy (SEM) for surface morphology and X-ray Photoelectron Spectroscopy (XPS) for elemental composition.
 - Mount the samples on the appropriate target holder (single or multi-target).[7]

II. Experimental Phase

- **System Preparation:**
 - Install the target holder in the **Magnum-PSI** vacuum vessel.
 - Pump down the vacuum vessel to the required base pressure.
 - Cool down the superconducting magnet to its operating temperature of 4 Kelvin, a process that takes several weeks.[4]
- **Plasma Generation and Exposure:**
 - Set the desired magnetic field strength.
 - Introduce deuterium gas into the cascaded arc plasma source.
 - Ignite the plasma and ramp up the source current to achieve the target plasma density and temperature.

- Expose the tungsten target to the plasma for the planned duration. A record-breaking experiment exposed tungsten to a deuterium ion fluence of 10^{30} m^{-2} over 18 hours.[3]
- In-situ Diagnostics and Data Acquisition:
 - Monitor the plasma parameters (electron density and temperature) in front of the target using Thomson Scattering.
 - Use Optical Emission Spectroscopy to monitor plasma composition and impurity levels.[6]
 - Measure the surface temperature of the target using infrared thermography and pyrometry. [6]
 - Record all diagnostic data and machine parameters using the central Control, Data Acquisition, and Communication (CODAC) system.[6]

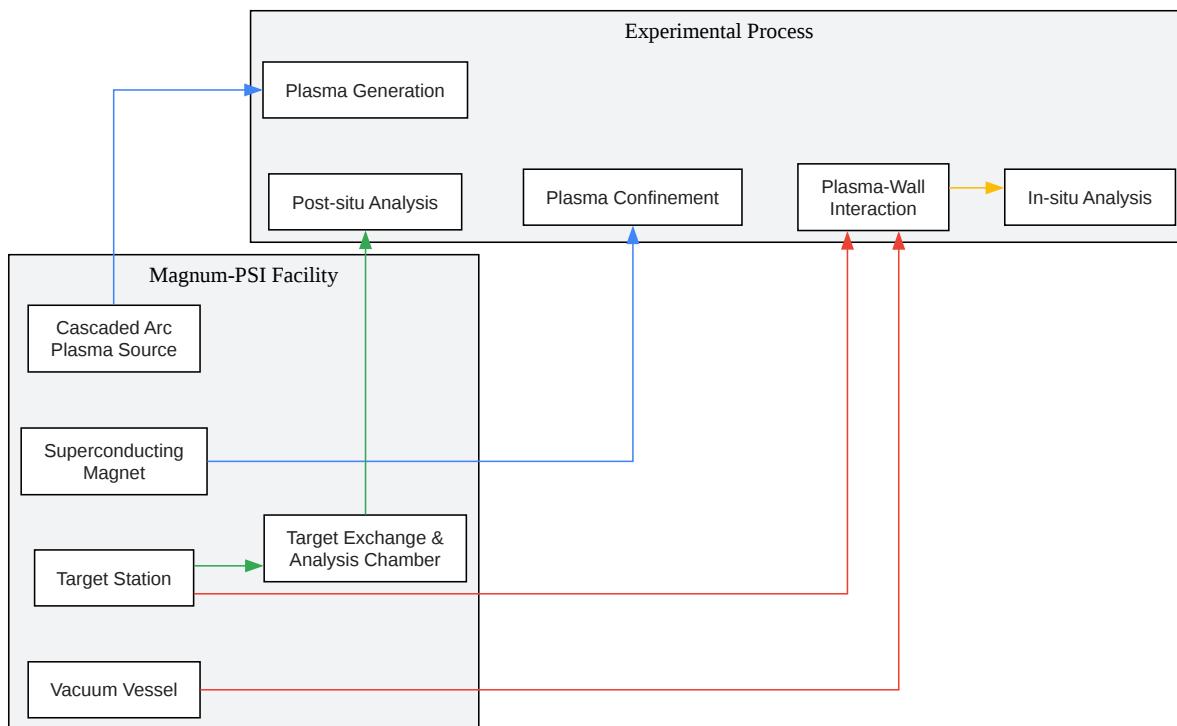
III. Post-Exposure Phase

- Target Retraction and Sample Retrieval:
 - After the exposure, retract the target holder into the Target Exchange and Analysis Chamber (TEAC) under vacuum.[1]
 - Vent the TEAC and retrieve the samples.
- Post-mortem Analysis:
 - Perform surface analysis on the exposed samples to characterize changes in morphology, composition, and microstructure. Common techniques include:
 - Scanning Electron Microscopy (SEM): To observe surface modifications like cracking, melting, and recrystallization.
 - X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the near-surface region and identify implanted species or deposited impurities.[8][9]
 - Ion Beam Analysis (IBA): Techniques like Rutherford Backscattering Spectrometry (RBS), Nuclear Reaction Analysis (NRA), and Elastic Recoil Detection (ERD) can be

used to quantify the amount of retained deuterium and the erosion depth.[2]

- Thermal Desorption Spectroscopy (TDS): To measure the amount and binding states of trapped deuterium.[2]
- Data Analysis and Interpretation:
 - Analyze the in-situ diagnostic data to determine the plasma conditions during the exposure.
 - Correlate the post-mortem analysis results with the plasma exposure parameters to understand the erosion mechanisms and quantify the erosion yield.
 - Compare the experimental results with predictions from simulation codes like B2.5-Eunomia.[10][11]

Data Presentation: Example Experimental Data


The following table presents data from a landmark long-duration exposure experiment performed on **Magnum-PSI**, demonstrating its unique capabilities.

Parameter	Value	Unit
Target Material	Tungsten	
Plasma Species	Deuterium	
Exposure Duration	18	hours
Ion Fluence	10^{30}	m^{-2}
Power Load	≥ 10	MW/m^2

Table 2: Parameters from a Record-Breaking Long-Duration Exposure Experiment.[3]

Visualization of Experimental Logic

The following diagram illustrates the logical relationship between the main components of the **Magnum-PSI** facility and the key steps in a typical plasma-wall interaction experiment.

[Click to download full resolution via product page](#)

Logical relationship between **Magnum-PSI** components and the experimental process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Magnum-PSI | Dutch Institute for Fundamental Energy Research [differ.nl]
- 2. research.tue.nl [research.tue.nl]
- 3. First plasma beam on Magnum PSI [iter.org]
- 4. Conditioning of a superconducting Magnum-PSI | Dutch Institute for Fundamental Energy Research [differ.nl]
- 5. impact.ornl.gov [impact.ornl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application form Magnum-PSI | Dutch Institute for Fundamental Energy Research [differ.nl]
- 8. pure.tue.nl [pure.tue.nl]
- 9. researchgate.net [researchgate.net]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating Plasma-Wall Interactions with Magnum-PSI: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12768669#investigating-plasma-wall-interactions-with-magnum-psi>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com